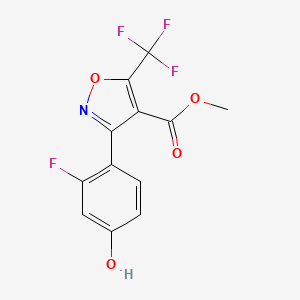

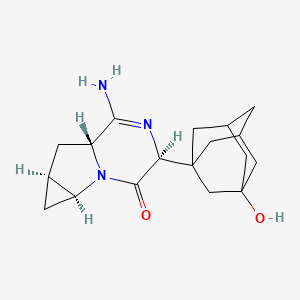

(R)-4-Benzyl-3-((R)-2-methylbutanoyl)oxazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

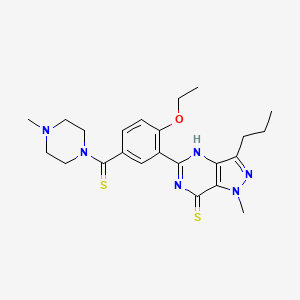

“®-4-Benzyl-3-(®-2-methylbutanoyl)oxazolidin-2-one” is a derivative of oxazolidin-2-one, a cyclic carbamate that has gained popularity in synthetic organic chemistry for its use as a chiral auxiliary in stereoselective transformations . Oxazolidin-2-ones are a new class of antibacterial agents with a unique mechanism of action .

Synthesis Analysis

Oxazolidin-2-one antibacterial agents are prepared by chemical synthesis via diverse synthetic routes that have been extensively studied in academic and industrial labs . A conventional route to the novel oxazolidin-2-one derivatives has been established with racemic β-aminoalanine derivatives as the key starting materials .Molecular Structure Analysis

The 1,3-oxazolidin-2-one nucleus is a popular heterocycle framework in synthetic organic chemistry . The oxazolidin-2-one ring is a cyclic carbamate skeleton . More detailed molecular structure analysis would require specific studies or computational modeling .Chemical Reactions Analysis

The chemical reactions involving oxazolidin-2-ones are diverse and depend on the specific derivative and reaction conditions . Detailed reaction mechanisms and analyses are typically the subject of specialized research studies.Aplicaciones Científicas De Investigación

Protective Groups and Chiral Auxiliaries : Nogueira et al. (2015) discussed the use of oxazolidin-2-ones as protective groups for 1,2-amino alcohols and as chiral auxiliaries, with their study focusing on the crystal structures of various substituted oxazolidinecarbohydrazides (Nogueira et al., 2015).

Synthesis of α,α-Dialkyl α-Amino Acids : Rojas‐Lima et al. (2005) showed that 3-benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones, derived from α-amino acids, are efficient sources of enantiopure α,α-dialkylated α-amino acids (Rojas‐Lima et al., 2005).

Synthesis of Sex Pheromone : He et al. (2013) achieved an asymmetric synthesis of a sex pheromone of the peach leafminer moth, using (R)-4-benzyl-2-oxazolidinone as a key intermediate (He et al., 2013).

Synthesis of Unusual Amino Acids : Brenner and Seebach (1999) used titanium enolates of acyl-oxazolidinones for the enantioselective preparation of γ-amino acids and γ-lactams from nitro olefins and carboxylic acids (Brenner & Seebach, 1999).

Enantiospecific Alkylations : Alonso et al. (1998) explored enantiospecific alkylations of alanine using oxazolidin-5-ones (Alonso et al., 1998).

Ceramide Analogs with Anticancer Activities : Singh et al. (2011) designed heterocyclic analogs of ceramide as oxazolidin-2-ones, showing significant antileukemic activities against human leukemia HL-60 cells (Singh et al., 2011).

Cholesterol Absorption Inhibitor : Singh et al. (2013) developed efficient enzymatic methods for synthesizing (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-one, an intermediate in the synthesis of ezetimibe, a cholesterol absorption inhibitor (Singh et al., 2013).

Mecanismo De Acción

Oxazolidin-2-ones are known to have antibacterial activity, acting as protein synthesis inhibitors active against a wide spectrum of multidrug-resistant Gram-positive bacteria . The specific mechanism of action for “®-4-Benzyl-3-(®-2-methylbutanoyl)oxazolidin-2-one” would likely depend on its specific molecular structure and target organisms.

Direcciones Futuras

The future directions for research on oxazolidin-2-ones likely involve further exploration of their antibacterial properties, development of new synthetic routes, and investigation of new derivatives . The specific future directions for “®-4-Benzyl-3-(®-2-methylbutanoyl)oxazolidin-2-one” would depend on the results of initial studies and the specific interests of researchers in the field.

Propiedades

IUPAC Name |

(4R)-4-benzyl-3-[(2R)-2-methylbutanoyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-3-11(2)14(17)16-13(10-19-15(16)18)9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3/t11-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJHFWFQTXWYQU-DGCLKSJQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Benzyl-3-((R)-2-methylbutanoyl)oxazolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.